KCNQ1/MINK Channel Antagonist Activity: Direct Head-to-Head Comparison with Structural Analogs
4-(3-Cyanobenzoyl)quinoline (CHEMBL2047506) demonstrates measurable antagonist activity at the KCNQ1/MINK potassium channel with an IC50 of 1.90 μM in a cellular 86Rb+ efflux assay [1]. In contrast, structurally related quinoline-based KCNQ channel modulators exhibit divergent activity profiles: agonist activity at KCNQ2/3 channels has been reported with EC50 values as low as 33 nM for certain quinoline derivatives, indicating that minor structural modifications around the quinoline scaffold produce dramatic shifts in both potency and functional direction (agonist vs. antagonist) [2]. The specific 4-(3-cyanobenzoyl) substitution pattern of the target compound yields antagonist activity at KCNQ1, distinguishing it from agonist-biased quinoline analogs.
| Evidence Dimension | KCNQ1/MINK Channel Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.90 μM (1,900 nM) |
| Comparator Or Baseline | Quinoline-based KCNQ2/3 agonists: EC50 = 33–37 nM (functional direction opposite) |
| Quantified Difference | Approximately 50- to 60-fold lower potency than quinoline agonists at related KCNQ subtypes; antagonist vs. agonist functional divergence |
| Conditions | CHO cells expressing KCNQ1/MINK; 86Rb+ efflux assay; 10 min incubation prior to KCl induction |
Why This Matters
The KCNQ1 antagonist profile is mechanistically distinct from the KCNQ2/3 agonist profile common to many quinoline derivatives, enabling target-specific applications in cardiac electrophysiology research.
- [1] BindingDB. BDBM50420073 (CHEMBL2047506). KCNQ1/MINK Antagonist Activity. Accessed 2025. View Source
- [2] BindingDB. BDBM50601513 (CHEMBL5180351). KCNQ2/3 Agonist Activity. Accessed 2025. View Source
